9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid is a complex organic compound classified as a prostaglandin. It is structurally related to naturally occurring prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound exhibits several functional hydroxyl groups and a keto group, which contribute to its biological activity and potential therapeutic applications.
This compound can be derived from various biological sources, particularly in the context of prostaglandin metabolism. Prostaglandins are synthesized from arachidonic acid through the action of cyclooxygenase enzymes. The specific synthesis of 9,11,15-trihydroxy-6-oxoprost-13-en-1-oic acid may involve enzymatic pathways that modify precursor prostaglandins.
9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid falls under the classification of:
The synthesis of 9,11,15-trihydroxy-6-oxoprost-13-en-1-oic acid can be achieved through several methods:
The synthetic route typically requires careful control of reaction conditions such as temperature and pH to favor the formation of the desired stereoisomers and functional groups. Advanced techniques like chromatography may be employed for purification.
The molecular structure of 9,11,15-trihydroxy-6-oxoprost-13-en-1-oic acid features:
The compound has a molecular weight of approximately 350.48 g/mol. Its structural representation can be visualized using chemical drawing software or databases like PubChem.
9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid can participate in various chemical reactions typical for prostaglandins:
These reactions can be catalyzed by specific enzymes or chemical reagents and are often studied in biochemical contexts to understand their implications in physiological processes.
The mechanism by which 9,11,15-trihydroxy-6-oxoprost-13-en-1-oic acid exerts its biological effects typically involves interaction with specific receptors:
Research indicates that prostaglandins play crucial roles in processes such as inflammation, pain signaling, and regulation of blood flow.
The physical properties of 9,11,15-trihydroxy-6-oxoprost-13-en-1-oic acid include:
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) are often employed to confirm structure and purity.
9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid has several significant applications in scientific research and medicine:
This compound exemplifies the complexity and importance of prostaglandins in both health and disease contexts. Further research is necessary to fully elucidate its mechanisms and therapeutic potentials.
The biosynthesis of 6-keto-PGF₁α is inextricably linked to the cyclooxygenase (COX) pathway initiated from arachidonic acid (AA). Membrane-released AA is converted by COX enzymes (COX-1 or COX-2) to the unstable intermediate prostaglandin H₂ (PGH₂). This conversion involves a dual enzymatic process: cyclooxygenase activity introducing molecular oxygen to form the bicyclic endoperoxide structure (PGG₂), followed by peroxidase activity reducing PGG₂ to PGH₂. PGH₂ serves as the universal precursor for most prostaglandins and thromboxanes. Crucially, studies using rat models of recurrent spontaneous abortion (RSA) demonstrated significantly elevated uterine expression of COX-1 and COX-2, correlating with dysregulated prostaglandin production impacting pregnancy maintenance [4]. In endothelial cells and vascular smooth muscle, PGH₂ is specifically shunted towards prostacyclin synthesis via the action of prostacyclin synthase (PGIS). However, PGH₂ can also be metabolized by other synthases into thromboxane A₂ (TXA₂), prostaglandin E₂ (PGE₂), prostaglandin D₂ (PGD₂), or prostaglandin F₂α (PGF₂α), depending on the cellular context and enzyme profile. The competition for PGH₂ substrate among these synthases is a key regulatory point in prostanoid balance.
Table 1: Key Enzymes in the Cyclooxygenase Pathway Leading to 6-keto-PGF₁α Precursors
Enzyme | Abbreviation | Primary Substrate | Primary Product | Role in 6-keto-PGF₁α Biosynthesis |
---|---|---|---|---|
Phospholipase A₂ | PLA₂ | Membrane phospholipids | Arachidonic Acid (AA) | Initiates AA release for prostanoid synthesis |
Cyclooxygenase-1 | COX-1 | Arachidonic Acid (AA) | Prostaglandin G₂ (PGG₂) | Rate-limiting step; Converts AA to PGG₂/PGH₂ |
Cyclooxygenase-2 | COX-2 | Arachidonic Acid (AA) | Prostaglandin G₂ (PGG₂) | Inducible form; Converts AA to PGG₂/PGH₂ |
Prostacyclin Synthase | PGIS | Prostaglandin H₂ (PGH₂) | Prostacyclin (PGI₂) | Converts PGH₂ to unstable PGI₂, precursor to 6-keto-PGF₁α |
Thromboxane Synthase | TXAS | Prostaglandin H₂ (PGH₂) | Thromboxane A₂ (TXA₂) | Competes with PGIS for PGH₂ substrate |
Prostaglandin E Synthase | PGES | Prostaglandin H₂ (PGH₂) | Prostaglandin E₂ (PGE₂) | Competes with PGIS for PGH₂ substrate |
Arachidonic acid metabolism involves parallel pathways beyond the COX cascade, notably the cytochrome P450 (CYP) epoxygenase pathway. CYP enzymes, particularly those from the 2C and 2J families (e.g., CYP2C8, CYP2C9, CYP2J2), metabolize AA to epoxyeicosatrienoic acids (EETs), which possess vasoactive and anti-inflammatory properties. Research indicates significant metabolic crosstalk exists between the COX and CYP pathways. EETs can modulate endothelial function and influence the production or stability of COX-derived prostaglandins, including prostacyclin and its metabolite 6-keto-PGF₁α. Furthermore, metabolomic profiling in conditions like Recurrent Spontaneous Abortion (RSA) highlights the dysregulation of the AA metabolic pathway as a whole. Studies in RSA rat models identified the AA metabolism pathway as significantly altered (P = 0.00044), with concurrent changes in COX enzymes and prostaglandin levels, suggesting potential indirect modulation of prostacyclin/6-keto-PGF₁α levels through shifts in AA flux between competing pathways [4]. Additionally, CYP-mediated omega-hydroxylation of prostaglandins themselves is a recognized metabolic route, as demonstrated by the conversion of primary prostaglandins like PGE₁, PGE₂, and PGF₂α to their 20-hydroxy derivatives by microsomal fractions from pregnant rabbit lungs [7]. While this pathway primarily inactivates prostaglandins, it represents another layer of complexity in AA metabolite regulation that could potentially influence the pool of precursors or the stability of 6-keto-PGF₁α.
Table 2: Crosstalk Between Major Arachidonic Acid Metabolic Pathways Impacting Prostacyclin/6-keto-PGF₁α
Metabolic Pathway | Key Enzymes | Primary AA Metabolites | Potential Influence on Prostacyclin/6-keto-PGF₁α |
---|---|---|---|
Cyclooxygenase (COX) | COX-1, COX-2, Specific Synthases | Prostaglandins (PGI₂, PGE₂, PGD₂, PGF₂α), Thromboxane A₂ (TXA₂) | Direct pathway producing PGI₂ (precursor to 6-keto-PGF₁α) |
Cytochrome P450 Epoxygenase | CYP2C8, CYP2C9, CYP2J2 | Epoxyeicosatrienoic Acids (EETs: 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET) | EETs may modulate endothelial COX-2 expression/activity; Compete for AA substrate |
Cytochrome P450 ω/ω-1 Hydroxylase | CYP4A, CYP4F | 20-Hydroxyeicosatetraenoic acid (20-HETE), 19-HETE | May hydroxylate prostaglandins (e.g., to 20-hydroxy-PGs); Compete for AA substrate |
Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (LTB₄, LTC₄, LTD₄, LTE₄), Hydroperoxyeicosatetraenoic acids (HPETEs), HETEs (e.g., 5-, 12-, 15-HETE) | Compete for AA substrate; Specific HETEs may influence COX pathway activity |
The specific formation of prostacyclin (PGI₂), the direct precursor of 9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic acid, is catalyzed by the enzyme prostacyclin synthase (PGIS). PGIS is a membrane-associated cytochrome P450 enzyme (CYP8A1) localized primarily in endothelial cells, vascular smooth muscle cells, and certain other tissues. PGIS uniquely isomerizes PGH₂ to PGI₂ through a mechanism involving abstraction of the C11 hydrogen atom and rearrangement of the endoperoxide bridge, resulting in the formation of the characteristic enol-ether bridge between carbons 6 and 9. This structure is inherently unstable in aqueous environments and physiological pH. Consequently, PGI₂ undergoes rapid, non-enzymatic hydrolysis (half-life ~3 minutes) involving the addition of a water molecule across the enol-ether bridge. This hydrolysis results in the cleavage of the bridge and the formation of the stable, biologically much less active product, 6-keto-prostaglandin F₁α (6-keto-PGF₁α), identified chemically as (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprosta-13-en-1-oic acid [2] [6]. Therefore, the presence and activity of PGIS are absolutely essential for the generation of 6-keto-PGF₁α. Its tissue distribution dictates the primary sites of 6-keto-PGF₁α production (e.g., vascular endothelium). Measurement of plasma or urinary 6-keto-PGF₁α serves as the standard stable biochemical index for assessing in vivo prostacyclin production, precisely because PGI₂ itself is too labile to measure directly under most conditions. Research confirms that alterations in PGIS expression directly impact 6-keto-PGF₁α levels, as evidenced by studies linking dysregulated AA metabolism involving PGIS to reproductive pathologies [4].
Table 3: Research Findings on Prostacyclin Synthase (PGIS) and 6-keto-PGF₁α Formation
Research Focus | Key Finding | Model System | Implication for 6-keto-PGF₁α | Source Context |
---|---|---|---|---|
PGIS Specificity | Converts Prostaglandin H₂ (PGH₂) specifically to Prostacyclin (PGI₂) via isomerization | Enzyme characterization | Sole enzymatic source of the unstable PGI₂ precursor | Biochemical studies [6] |
PGI₂ Instability | Undergoes rapid, spontaneous hydrolysis in aqueous solution (t₁/₂ ≈ 3 min) | Chemical analysis | Explains why 6-keto-PGF₁α is the predominant measurable metabolite | Biochemical studies [6] |
Hydrolysis Product | Non-enzymatic hydrolysis yields 6-keto-PGF₁α as the stable end-product | Chemical identification | Confirms 6-keto-PGF₁α structure as (9α,11α,13E,15S)-9,11,15-Trihydroxy-6-oxoprosta-13-en-1-oic acid | PubChem/CHEBI [1] [6] |
Biomarker Utility | Plasma/urinary 6-keto-PGF₁α levels are a reliable index of systemic PGI₂ production | Clinical & Preclinical | Validates its use as a surrogate marker for prostacyclin activity | Standard practice [6] |
Pathological Dysregulation | Altered AA metabolism involving PGIS/COX linked to altered prostaglandin profiles in RSA | RSA rat model | Implicates dysregulated PGIS activity/PGI₂(6-keto-PGF₁α) levels in reproductive failure | Experimental study [4] |
Tissue Specific Activity | Lung microsomes from pregnant rabbits show high omega-oxidation activity of PGs | Pregnant rabbit lungs | Highlights tissue/environmental factors influencing PG metabolism, potentially modulating 6-keto-PGF₁α levels | Enzymatic study [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7